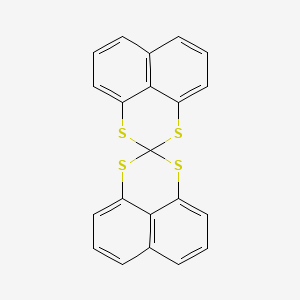
2,2'-Spirobi(naphtho(1,8-de)-1,3-dithiin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) is a chemical compound characterized by its unique spiro structure, which involves two naphtho(1,8-de)-1,3-dithiin units connected through a spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) typically involves the reaction of naphtho(1,8-de)-1,3-dithiin with a suitable spiro-forming reagent under controlled conditions. One common method involves the use of a strong base to deprotonate the naphtho(1,8-de)-1,3-dithiin, followed by the addition of a spiro-forming agent such as a halogenated compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, organometallic reagents, and other nucleophiles under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) has several scientific research applications, including:
Materials Science: The compound is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a probe in biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) exerts its effects depends on its specific application. In materials science, its electronic properties are influenced by the spiro structure, which affects charge transport and other electronic behaviors. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions and pathways.
Comparison with Similar Compounds
2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) can be compared with other similar compounds, such as:
Spiro[fluorene-9,9’-xanthene]: Another spiro compound with applications in organic electronics.
Spiro[cyclohexane-1,1’-indene]: Known for its use in polymer chemistry and materials science.
Spiro[benzofuran-2,2’-indene]: Used in the synthesis of complex organic molecules.
The uniqueness of 2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) lies in its specific spiro structure and the presence of the naphtho(1,8-de)-1,3-dithiin units, which confer distinct electronic and chemical properties.
Properties
CAS No. |
99643-42-2 |
|---|---|
Molecular Formula |
C21H12S4 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
3,3'-spirobi[2,4-dithiatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene] |
InChI |
InChI=1S/C21H12S4/c1-5-13-6-2-10-16-19(13)15(9-1)22-21(23-16)24-17-11-3-7-14-8-4-12-18(25-21)20(14)17/h1-12H |
InChI Key |
DFCDCJLVMMPUSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)SC4(SC3=CC=C2)SC5=CC=CC6=C5C(=CC=C6)S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















